

Cross-Validation of Antibacterial Activity of Limonoids from Swietenia mahagoni

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Compound of Interest

Compound Name: Swietemahalactone

Cat. No.: B569129

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A Comparative Guide for Researchers

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial agents from natural sources. Swietenia mahagoni, commonly known as West Indian mahogany, is a plant rich in bioactive compounds, particularly limonoids, which have demonstrated promising antibacterial properties. This guide provides a comparative analysis of the antibacterial activity of various limonoids isolated from Swietenia mahagoni against different bacterial species, supported by experimental data. While the specific compound "**Swietemahalactone**" is not extensively studied, this guide focuses on the activity of other well-documented limonoids from the same plant, offering valuable insights for researchers in drug discovery and development.

Comparative Antibacterial Activity

The antibacterial efficacy of compounds is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.^[1] The data summarized below is derived from various studies on limonoids and crude extracts from Swietenia mahagoni.

Compound/ Extract	Bacterial Species	Gram Stain	MIC (µg/mL)	Zone of Inhibition (mm)	Reference
Swietenine	Bacillus megaterium	Gram- positive	32-64	-	[2] [3]
Escherichia coli	Gram- negative	32-64	-	[2] [3]	
3-O- tigloylswieten olide	Bacillus megaterium	Gram- positive	32-64	-	[2] [3]
Escherichia coli	Gram- negative	32-64	-	[2] [3]	
Swietenolide	Multiple Drug- Resistant (MDR) Bacteria	Both	-	Active	[4]
2-hydroxy-3- O- tigloylswieten olide	Multiple Drug- Resistant (MDR) Bacteria	Both	-	More potent than Swietenolide	[4]
Methanolic Seed Extract	Staphylococc us aureus	Gram- positive	25,000- 50,000	-	[5]
Pseudomona s aeruginosa	Gram- negative	25,000- 50,000	-	[5]	
Streptococcu s faecalis	Gram- positive	25,000- 50,000	-	[5]	
Proteus mirabilis	Gram- negative	25,000- 50,000	-	[5]	

Ethanollic Leaf Extract (75%)	Streptococcus mutans	Gram-positive	-	18.07 ± 0.37	[6]
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Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of compounds from *Swietenia mahagoni*.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

a. Preparation of Bacterial Inoculum:

- Bacterial strains are cultured on a suitable agar medium for 18-24 hours.
- A few colonies are transferred to a sterile saline solution.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- The suspension is then diluted to achieve a final concentration of about 5×10^5 CFU/mL in the test wells.

b. Preparation of Test Compounds:

- The isolated compounds or extracts are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

c. Incubation and Observation:

- The standardized bacterial inoculum is added to each well containing the diluted compound.
- Positive (broth with bacteria) and negative (broth only) controls are included.
- The microtiter plate is incubated at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[\[1\]](#)

Agar Well/Disk Diffusion Method

This method is used to assess the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone.

a. Preparation of Agar Plates:

- A standardized bacterial inoculum (as prepared for the MIC test) is uniformly swabbed onto the surface of a Mueller-Hinton Agar plate.

b. Application of Test Substance:

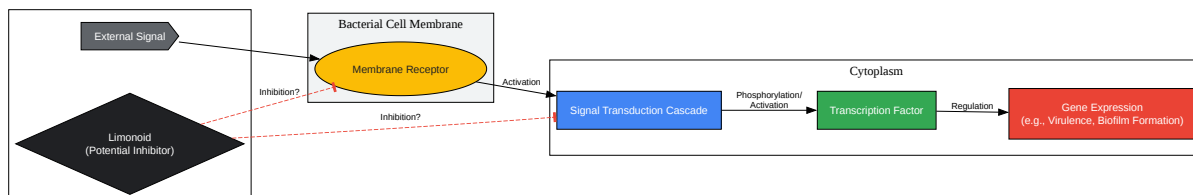
- Agar Well Diffusion: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A fixed volume of the test compound solution is added to each well.[\[6\]](#)
- Disk Diffusion: Sterile filter paper disks of a standard size are impregnated with a known concentration of the test compound and placed on the agar surface.[\[4\]](#)

c. Incubation and Measurement:

- The plates are incubated at 37°C for 18-24 hours.
- The diameter of the clear zone of growth inhibition around the well or disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

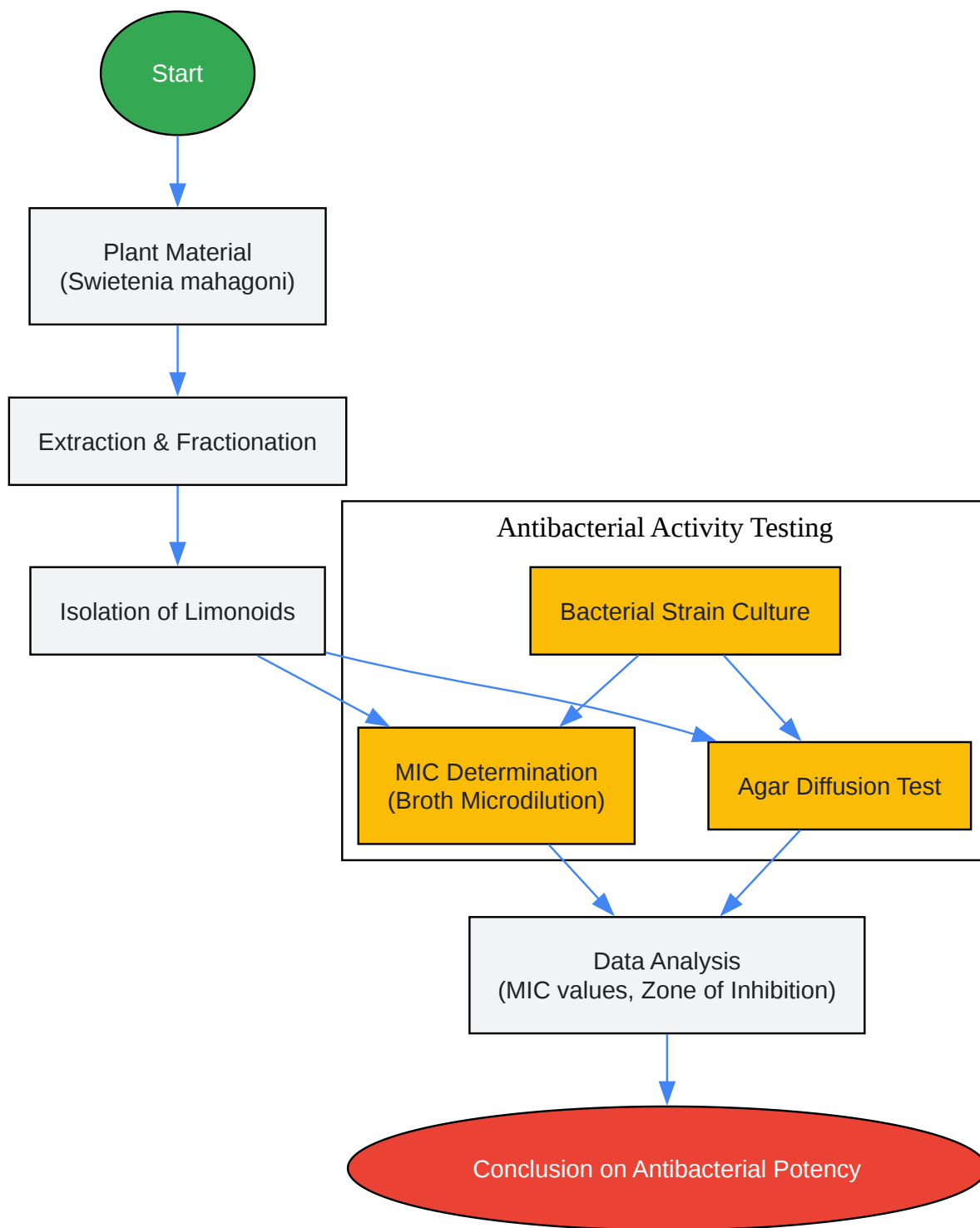
Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.



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Caption: Potential Bacterial Signaling Pathway Inhibition by Limonoids.



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- To cite this document: BenchChem. [Cross-Validation of Antibacterial Activity of Limonoids from *Swietenia mahagoni*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b569129#cross-validation-of-swietemahalactone-activity-in-different-bacterial-species]

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